molecular formula C14H9Cl2N3O B12737133 Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- CAS No. 86542-80-5

Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-

Cat. No.: B12737133
CAS No.: 86542-80-5
M. Wt: 306.1 g/mol
InChI Key: VLEFLMFXKHSAPP-UHFFFAOYSA-N
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Description

Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the pyrido-pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords the desired pyrido-pyrimidin-4-one derivatives . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized pyrido-pyrimidine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-pyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .

Uniqueness

Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

86542-80-5

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H9Cl2N3O/c1-8-18-11-3-2-6-17-13(11)14(20)19(8)12-5-4-9(15)7-10(12)16/h2-7H,1H3

InChI Key

VLEFLMFXKHSAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

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